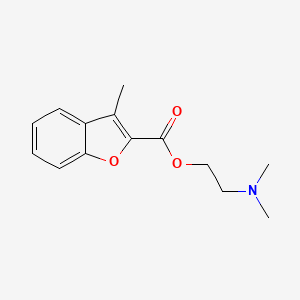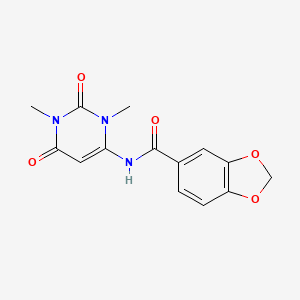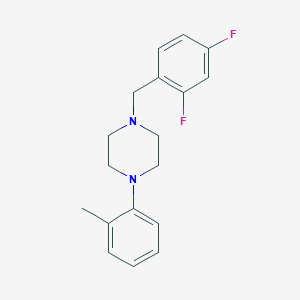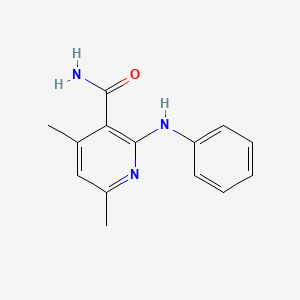
2-(dimethylamino)ethyl 3-methyl-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzofuran derivatives often involves the reaction of hippuric acid with various esters, such as ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates, under specific conditions. For instance, ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates and 3-(benzoylamino)-7,8-dihydro-2H-1-benzopyran-2,5(6H)-diones have been synthesized using this approach, displaying significant local anesthetic and platelet antiaggregating activities (Mosti et al., 1994).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial in determining their chemical behavior. In one study, a benzofuran compound with a methylsulfanyl side chain was analyzed, revealing that the carboxyl groups participate in intermolecular hydrogen bonds, forming centrosymmetric dimers. These dimers are further arranged into stacks along specific crystallographic axes, facilitated by weak C—H⋯π interactions (Choi et al., 2008).
Chemical Reactions and Properties
Benzofuran derivatives undergo a variety of chemical reactions, including interactions with carbocyclic and heterocyclic 1,3-diketones, leading to the formation of various substituted products. For example, the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with 1,3-diketones yields 3-benzoylamino substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones and related compounds, demonstrating the versatility of benzofuran derivatives in synthetic chemistry (Ornik et al., 1990).
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-11-6-4-5-7-12(11)18-13(10)14(16)17-9-8-15(2)3/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNXCFQYGXRIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethyl 3-methyl-1-benzofuran-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-fluorophenyl)-4-piperidinyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652697.png)
![5-{[(benzyloxy)carbonyl]oxy}nicotinic acid](/img/structure/B5652705.png)
![(2-methoxy-5-methylphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5652715.png)
![[(3aS*,10aS*)-2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5652717.png)
![5-methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5652719.png)
![[(3aS*,9bS*)-2-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5652721.png)
![1-(4-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5652727.png)

![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5652754.png)

![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B5652775.png)
![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5652784.png)